L-METHIONINE (1-13C)
Description
Properties
Molecular Weight |
150.20 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks Utilizing L Methionine 1 13c
Isotope Tracing Techniques
Principles of Stable Isotope Tracing with L-METHIONINE (1-13C)
L-METHIONINE (1-13C) is a form of the essential amino acid L-methionine where the carbon atom at the first position (C1) of the carboxyl group is replaced with its stable isotope, carbon-13 (¹³C). medchemexpress.comisotope.com When cells are cultured in a medium containing L-METHIONINE (1-13C), they take up this labeled amino acid and utilize it in various metabolic processes. nih.gov The key principle is that the ¹³C atom from L-METHIONINE (1-13C) will be incorporated into downstream metabolites, effectively "labeling" them. pnas.org
The journey of the ¹³C label can be tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. ckisotopes.comresearchgate.net These methods can distinguish between molecules containing the common ¹²C isotope and those incorporating the heavier ¹³C isotope, based on their mass-to-charge ratio or nuclear spin properties, respectively. ckisotopes.comresearchgate.net By identifying which metabolites become labeled and the specific position of the label within their structures, researchers can map out the metabolic pathways involving methionine. pnas.org
For example, methionine is a precursor for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor involved in numerous biochemical reactions. isotope.comfrontiersin.org By tracing the ¹³C from L-METHIONINE (1-13C), scientists can follow its transfer to other molecules via methylation reactions.
Application in Quantitative Metabolic Flux Analysis (MFA)
Beyond qualitative pathway identification, L-METHIONINE (1-13C) is a cornerstone of quantitative Metabolic Flux Analysis (MFA). nih.gov MFA is a computational method used to determine the rates (fluxes) of reactions within a metabolic network. researchgate.netcreative-proteomics.com By providing quantitative data on metabolic pathway usage, ¹³C-MFA offers a deeper understanding of cellular physiology. researchgate.netnih.gov
Experimental Design for ¹³C-MFA with L-METHIONINE (1-13C)
A successful ¹³C-MFA experiment relies on careful design. sci-hub.se The choice of the ¹³C-labeled substrate is a critical factor and depends on the specific metabolic pathways being investigated. nih.gov When studying methionine metabolism, L-METHIONINE (1-13C) is a logical choice. nih.gov
The general workflow for a ¹³C-MFA experiment includes:
Cell Cultivation: Cells are grown in a defined culture medium where the primary carbon source or a specific amino acid like methionine is replaced with its ¹³C-labeled counterpart. mdpi.com
Sample Collection: Once the cells have reached a metabolic and isotopic steady state, they are harvested. mdpi.com
Metabolite Extraction and Analysis: Intracellular metabolites are extracted. For analysis of amino acid labeling, proteins are often hydrolyzed to release the constituent amino acids. The labeling patterns of these amino acids and other metabolites are then measured by GC-MS, LC-MS, or NMR. shimadzu.comresearchgate.net
The following table provides an example of data that might be collected in a ¹³C-MFA experiment using L-METHIONINE (1-13C). The mass isotopomer distribution (MID) refers to the relative abundance of molecules with different numbers of ¹³C atoms.
Computational Algorithms for Flux Estimation from ¹³C-Labeling Data
The final step in ¹³C-MFA is the estimation of metabolic fluxes from the experimental data. nih.gov This is a complex computational problem that involves fitting the measured labeling data to a mathematical model of metabolism. helsinki.fi The goal is to find the set of flux values that minimizes the difference between the experimentally measured isotopomer distributions and the distributions predicted by the model. frontiersin.org
Several computational approaches and software packages have been developed for this purpose. These can be broadly categorized into two main approaches:
Optimization-based approaches: These methods use iterative algorithms to search for the flux distribution that provides the best fit to the data. helsinki.fi This is typically formulated as a non-linear optimization problem. helsinki.fi
Direct approaches: These methods attempt to derive linear constraints on the fluxes from the labeling data, which can then be solved more directly. helsinki.fi
The choice of algorithm can depend on the complexity of the metabolic network, the type of labeling data available, and the specific goals of the study. The development of more efficient and robust algorithms is an active area of research in the field of metabolic engineering. nih.govoup.com
The table below summarizes some of the computational tools used for ¹³C-MFA.
Spectroscopic and Spectrometric Analysis
The incorporation of the ¹³C isotope at a specific position within the L-methionine molecule allows for its analysis using advanced spectroscopic and spectrometric techniques. These methods leverage the distinct physical properties of the ¹³C nucleus to provide detailed information about the molecule's environment, transformations, and interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for studying ¹³C-labeled compounds. It exploits the magnetic properties of atomic nuclei, such as ¹³C, to elucidate molecular structure, dynamics, and concentration. The presence of the ¹³C label in L-METHIONINE (1-13C) significantly enhances the NMR signal, facilitating a range of specialized experiments.
Direct detection of the ¹³C nucleus through ¹³C NMR spectroscopy is a fundamental method for confirming the position and quantifying the extent of isotopic enrichment in L-METHIONINE (1-13C). The chemical shift of the ¹³C-labeled carboxyl carbon provides a definitive signature of its location within the molecule.
In studies of metabolic pathways, the analysis of ¹³C enrichment in various metabolites following the introduction of a ¹³C-labeled substrate is crucial. ¹³C NMR can be used to track the flow of the labeled carbon from L-METHIONINE (1-13C) through interconnected metabolic reactions. asm.orgfrontiersin.org The intensity of the ¹³C signal corresponding to a specific carbon position is directly proportional to the level of enrichment at that site. This quantitative information is essential for metabolic flux analysis, which seeks to determine the rates of metabolic pathways. nih.govuni-saarland.de
Table 1: Representative ¹³C NMR Chemical Shifts for L-METHIONINE (1-¹³C)
| Atom | Chemical Shift (ppm) |
| ¹³C OO- | ~178.3 |
| Cα | ~54.5 |
| Cβ | ~30.2 |
| Cγ | ~31.5 |
| Cε (methyl) | ~15.5 |
Note: Chemical shifts can vary slightly depending on the solvent, pH, and temperature. bmrb.ioresearchgate.net
The precision of this method allows researchers to distinguish between different isotopomers (molecules that differ only in their isotopic composition), providing a detailed picture of metabolic routing. For instance, in studies of methionine catabolism by microorganisms, uniformly ¹³C-labeled methionine was used to identify the resulting metabolites through their unique ¹³C NMR spectra. asm.org
While L-METHIONINE (1-13C) is specifically labeled at the carboxyl position, understanding related NMR techniques for other labeled forms of methionine, such as [methyl-¹³C]Methionine, provides valuable context. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful two-dimensional NMR experiments that correlate the chemical shifts of a proton (¹H) with a directly attached heteronucleus, such as ¹³C. acs.org
In the context of [methyl-¹³C]Methionine, these experiments are instrumental for studying the dynamics of protein methyl groups. acs.org The methyl groups of methionine residues are often located in the hydrophobic cores of proteins or at protein-protein interaction interfaces, making them sensitive probes of protein structure and function. cortecnet.com By correlating the ¹H and ¹³C signals of the labeled methyl group, HSQC and HMQC spectra provide high-resolution information about the local environment and mobility of each methionine residue.
Although the carboxyl carbon of L-METHIONINE (1-13C) does not have a directly attached proton, the principles of these experiments are broadly applicable in biomolecular NMR. For instance, related experiments like Heteronuclear Multiple Bond Correlation (HMBC) can be used to establish long-range correlations, potentially linking the ¹³C-labeled carboxyl group to nearby protons in a molecule.
The ¹³C-labeled carboxyl group can serve as a sensitive reporter of its local chemical environment. Changes in the chemical shift of the ¹³C-1 signal upon ligand binding, protein-protein interaction, or conformational changes can provide valuable information about these processes. acs.org For example, in a study of human transferrin, selective ¹³C labeling of methionine residues, including the carboxyl group, allowed for the detection of inter-lobe communication within the protein. acs.org
Furthermore, the introduction of a ¹³C label enables the use of various advanced NMR techniques, such as relaxation experiments, to study protein dynamics on a wide range of timescales. While often focused on the more mobile methyl groups, these techniques can also be applied to the carboxyl carbon to understand the dynamics of the protein backbone.
1H-13C HMQC and HSQC for Methyl Group Dynamics (considering [methyl-13C]Methionine implications for 1-13C studies)
Mass Spectrometry (MS)
Mass spectrometry is another cornerstone analytical technique that benefits from the use of isotopically labeled compounds like L-METHIONINE (1-13C). MS measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the quantification of isotopologues.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. nih.gov In metabolomics studies, GC-MS is widely used to analyze the abundance and isotopic enrichment of small molecule metabolites. acs.org
When L-METHIONINE (1-13C) is introduced into a biological system, it and its downstream metabolites will be heavier by one mass unit due to the presence of the ¹³C atom. GC-MS can readily distinguish between the unlabeled (¹²C) and labeled (¹³C) forms of metabolites, allowing for the tracing of the labeled carbon through metabolic pathways. nih.gov
The process typically involves extracting metabolites from cells or tissues, derivatizing them to make them volatile for GC analysis, and then injecting them into the GC-MS system. The gas chromatograph separates the different metabolites, which are then ionized and detected by the mass spectrometer. The resulting mass spectra provide information on the mass distribution of each metabolite, revealing the extent of ¹³C incorporation.
Table 2: Example of GC-MS Data for a Hypothetical Metabolite Derived from L-METHIONINE (1-¹³C)
| Metabolite | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Percent Enrichment |
| Metabolite X | 250 | 251 | 50% |
| Metabolite Y | 320 | 321 | 25% |
This type of data is fundamental for ¹³C-metabolic flux analysis, where the isotopic labeling patterns in various metabolites are used to calculate the rates of intracellular metabolic reactions. researchgate.net For instance, GC-MS has been used to analyze the labeling of proteinogenic amino acids from cell cultures fed with ¹³C-labeled substrates to resolve complex metabolic cycles. uni-saarland.de
Liquid Chromatography-Mass Spectrometry (LC-MS) for Isotope Labeling Kinetics
Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. When used in conjunction with stable isotope-labeled compounds such as L-METHIONINE (1-13C), LC-MS becomes an invaluable tool for studying the kinetics of metabolic pathways. This approach allows researchers to trace the metabolic fate of the labeled methionine and its incorporation into various biomolecules over time, providing insights into the rates of metabolic fluxes.
A key application of this methodology is in quantifying cellular metabolic fluxes of methionine. acs.orgnih.gov Methionine is a critical amino acid involved in protein synthesis, and as a precursor for S-adenosylmethionine (SAM), it is the primary methyl group donor for the methylation of DNA, proteins, and other molecules. acs.orgnih.gov It is also a donor of a propylamine (B44156) group for polyamine biosynthesis. acs.orgnih.gov Understanding the dynamics of these interconnected pathways is crucial, particularly in disease states like cancer where metabolic reprogramming is a hallmark.
In a typical isotope labeling kinetics experiment, cells are cultured in a medium where the standard methionine is replaced with L-METHIONINE (1-13C). acs.orgnih.gov At various time points, both the intracellular metabolites and the extracellular medium are sampled. The samples are then analyzed by LC-MS to measure the ratio of the labeled (heavy) to unlabeled (light) forms of methionine and its downstream metabolites. acs.orgnih.gov This allows for the determination of the rate of methionine uptake, consumption, and its flux through different metabolic pathways.
One of the challenges in these studies is the mixing of intracellular and extracellular metabolite pools, which can prevent the system from reaching a steady state for isotope labeling. acs.orgnih.gov By measuring the isotope-labeling kinetics of both intracellular and extracellular methionine, researchers can account for this mixing and accurately quantify metabolic fluxes. acs.orgnih.gov
A study on a human fibrosarcoma cell line utilized this LC-MS-based approach to investigate the impact of the enzyme methylthioadenosine phosphorylase (MTAP), which is often deleted in cancer, on methionine metabolism. acs.orgnih.gov The findings revealed that both transmethylation and propylamine transfer fluxes accounted for approximately 15% of the net methionine uptake, with no significant changes observed upon MTAP deletion. acs.orgnih.gov However, the flux through ornithine decarboxylase, a pro-tumorigenic enzyme, was found to double after MTAP deletion. acs.orgnih.gov
This methodology has also been adapted to study the dynamics of post-translational modifications, such as histone methylation. By using L-Methionine-methyl-13C,D3 in cell culture, the heavy-methyl groups are incorporated into histone proteins. nih.gov LC-MS analysis can then distinguish between pre-existing and newly synthesized methyl marks on histones, providing a dynamic view of histone methylation patterns. nih.gov
Table 1: Quantified Methionine Metabolic Fluxes in a Human Fibrosarcoma Cell Line
| Metabolic Flux | Value (nmol/μL-cells/h) |
| Net Methionine Uptake | ~0.8 ± 0.1 |
| Transmethylation Flux | ~15% of net uptake |
| Propylamine Transfer Flux | ~15% of net uptake |
This table presents data on the metabolic fluxes of methionine as determined by LC-MS based isotope labeling kinetics in a human fibrosarcoma cell line. nih.gov
Isotope Ratio Mass Spectrometry (IRMS) in Carbon Isotope Fractionation Studies
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry used to measure the relative abundance of isotopes in a given sample with very high precision. In the context of L-METHIONINE (1-13C), IRMS is primarily employed in breath tests to non-invasively assess hepatic mitochondrial function. nih.govnih.govmetsol.com This technique relies on the principle that the metabolism of L-[1-13C]methionine in the liver mitochondria leads to the production of 13CO2, which is then exhaled. nih.govnih.govmetsol.com
The [13C]-Methionine Breath Test ([13C]-MBT) involves the administration of L-[1-13C]methionine, followed by the collection of breath samples at specific time intervals. nih.govnih.gov The enrichment of 13CO2 in these samples is then analyzed using IRMS. nih.govnih.gov The rate and extent of 13CO2 exhalation are directly proportional to the liver's capacity to metabolize methionine, thus providing a quantitative measure of hepatic mitochondrial function. nih.govmetsol.com
This methodology has been shown to be a safe and feasible way to monitor liver function in various clinical settings. For instance, in children with short bowel syndrome and parenteral nutrition-associated liver disease (PNALD), the [13C]-MBT has been used to track changes in hepatic function. nih.gov In one case, a patient's cumulative percentage dose of 13CO2 increased after the resolution of cholestasis, indicating improved liver function. nih.gov Conversely, a patient with progressive PNALD showed a decrease in the cumulative percentage dose. nih.gov
The [13C]-MBT has also been effective in differentiating between patients with and without cirrhosis. nih.gov Studies have shown that the test can distinguish between these patient groups with high sensitivity and specificity. metsol.com For example, a study involving patients with pediatric intestinal failure-associated liver disease (IFALD) found that the [13C]-MBT could differentiate between patients with cirrhosis and those with cholestasis or fibrosis. nih.gov
Furthermore, research has compared the efficacy of methionine labeled at different carbon positions for these breath tests. A study comparing [methyl-13C]-methionine with L-methionine-1-13COOH found that the latter resulted in a higher recovery of 13CO2 in the breath, suggesting it may be a more reliable tracer for assessing mitochondrial function. researchgate.net
Beyond clinical diagnostics, IRMS is also a valuable tool in fundamental metabolic research to study carbon isotope fractionation. Isotope fractionation refers to the partitioning of isotopes between two substances or two phases. In biological systems, enzymatic reactions can exhibit kinetic isotope effects, where molecules containing the lighter isotope (12C) react slightly faster than those with the heavier isotope (13C). This leads to a depletion of 13C in the products relative to the substrates.
Studies have shown that the S-methyl group of L-methionine of natural origin is depleted in 13C by approximately 20‰ relative to the other carbon atoms in the molecule. researchgate.netnih.gov This depletion is largely attributed to the kinetic isotope effect of the enzyme methionine synthase, which catalyzes the final step in methionine biosynthesis. researchgate.netnih.gov Theoretical calculations have predicted a strong normal 13C kinetic isotope effect for this reaction. researchgate.netnih.gov This intrinsic isotopic signature of methionine has implications for understanding the flow of methyl groups in various metabolic pathways.
Table 2: Representative Data from [13C]-Methionine Breath Tests in Pediatric Patients
| Patient Condition | Cumulative Percentage Dose of 13CO2 (%) | Area Under the Curve (AUC) |
| Before Resolution of Cholestasis | 4.7 | 270 |
| After Resolution of Cholestasis | 6.6 | 303 |
| Progressive PNALD (Initial) | 7.8 | 335 |
| Progressive PNALD (Follow-up) | 5.9 | 288 |
This table illustrates the application of IRMS in monitoring liver function through the [13C]-Methionine Breath Test in pediatric patients with liver disease. nih.gov
Metabolic Flux Analysis and Pathway Elucidation with L Methionine 1 13c
The Methionine Cycle Dynamics
The methionine cycle is a central hub in cellular metabolism, governing crucial processes such as the transfer of methyl groups and the synthesis of sulfur-containing compounds. oncotarget.com L-METHIONINE (1-13C) is particularly well-suited for studying this cycle because the ¹³C label is retained through several key reactions, allowing for the differentiation of various metabolic fates.
Transmethylation Pathways via S-Adenosylmethionine (SAM) Cycle
The initial step in the methionine cycle involves the activation of methionine to form S-adenosylmethionine (SAM), a universal methyl donor for a vast array of biological methylation reactions. creative-proteomics.comnih.gov When L-METHIONINE (1-13C) is used, the resulting SAM also carries the ¹³C label. Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. nih.gov Throughout this transmethylation process, the carboxyl group, and thus the ¹³C label, remains with the homocysteine molecule. portlandpress.com
The use of L-METHIONINE (1-13C) in conjunction with mass spectrometry allows for the precise measurement of transmethylation fluxes. By monitoring the appearance of ¹³C-labeled homocysteine from the infused ¹³C-methionine, researchers can quantify the rate at which methionine is converted to homocysteine, a direct measure of the whole-body transmethylation rate. pnas.orgnih.gov Studies have shown that this flux can be significant, with the gastrointestinal tissues and the liver being major sites of transmethylation. pnas.org For instance, in piglets, first-pass splanchnic metabolism was found to account for 18% of the whole-body transmethylation. pnas.org
Furthermore, by using doubly labeled methionine, such as [¹³C, ²H₃-methyl]methionine, it is possible to simultaneously measure transmethylation, remethylation, and transsulfuration rates. portlandpress.comnih.gov The loss of the deuterium-labeled methyl group signifies transmethylation, while the retention of the ¹³C label in remethylated methionine provides a measure of homocysteine recycling. portlandpress.com
Here is an interactive data table showing representative whole-body methionine kinetics in piglets, demonstrating the application of L-METHIONINE (1-13C) in quantifying metabolic fluxes.
Data derived from studies in piglets demonstrating the impact of the route of administration on methionine metabolic fluxes. nih.gov
The methyl group donated by SAM is transferred to a wide variety of acceptor molecules, a process essential for numerous cellular functions. mdpi.com These acceptors include DNA, RNA, proteins, and lipids, and their methylation plays a critical role in epigenetic regulation, signal transduction, and biosynthesis. creative-proteomics.com For example, methionine serves as a methyl group donor for the synthesis of creatine, epinephrine, and choline. thermofisher.com The use of L-[methyl-¹³C]methionine allows for the tracking of these methyl groups into their final destinations, providing insights into the activity of specific methylation pathways. acs.org
Quantification of Transmethylation Fluxes using L-METHIONINE (1-13C)
Homocysteine Remethylation and Transsulfuration Interplay
Once formed, homocysteine stands at a critical metabolic crossroads: it can either be remethylated back to methionine or be irreversibly committed to the transsulfuration pathway for the synthesis of other sulfur-containing compounds. biorxiv.orgresearchgate.net The ¹³C label from L-METHIONINE (1-13C) is conserved in the homocysteine molecule, making it an ideal tracer to follow the flux through these competing pathways. physiology.org
Homocysteine remethylation is catalyzed by two primary enzymes: methionine synthase (MTR) and betaine-homocysteine methyltransferase (BHMT). MTR utilizes a methyl group from 5-methyltetrahydrofolate (derived from the folate cycle), while BHMT uses betaine (B1666868) as the methyl donor. researchgate.netelsevier.es When ¹³C-labeled homocysteine is remethylated, it forms ¹³C-methionine. By measuring the appearance of this m+1 methionine isotopologue, the total remethylation flux can be determined. portlandpress.com
Studies have shown that the relative contribution of MTR and BHMT can vary depending on tissue type and physiological conditions. nih.gov For example, in the liver, both pathways are active, while in many other tissues, remethylation is primarily dependent on the MTR pathway. biorxiv.org Isotope tracing studies have revealed that when folate-dependent remethylation is impaired, the flux through the BHMT pathway can be enhanced to compensate. nih.gov
The alternative fate for homocysteine is the transsulfuration pathway, which leads to the synthesis of cysteine. creative-proteomics.combiorxiv.org This pathway involves the condensation of homocysteine with serine to form cystathionine (B15957), which is then cleaved to produce cysteine. nih.gov The initial step is catalyzed by cystathionine β-synthase (CBS). creative-proteomics.com When tracing with L-METHIONINE (1-13C), the ¹³C label is lost as CO₂ during the conversion of the carbon skeleton of homocysteine to α-ketobutyrate, which occurs after the formation of cystathionine. physiology.org Therefore, the appearance of ¹³C in CO₂ can be used as a measure of the transsulfuration flux. nih.gov
Flux through Methionine Synthase (MTR) and Betaine-Homocysteine Methyltransferase (BHMT)
One-Carbon Metabolism Interconnections
One-carbon metabolism is a complex network of interconnected biochemical reactions essential for the synthesis of nucleotides, amino acids, and for methylation reactions. tavernarakislab.grfrontiersin.org The methionine cycle is a central component of this network, and L-METHIONINE (1-13C) serves as a critical tracer for studying its dynamics and connections to other pathways. isotope.comcreative-proteomics.com
The methionine and folate cycles are intricately linked, primarily through the reaction catalyzed by the enzyme methionine synthase. nih.gove-dmj.org This enzyme facilitates the remethylation of homocysteine to form methionine, utilizing a methyl group from 5-methyltetrahydrofolate, a key metabolite in the folate cycle. tavernarakislab.grnih.gov
When L-METHIONINE (1-13C) is introduced into a biological system, the ¹³C label is located on the carboxyl carbon. This labeled methionine can then be activated to form S-adenosylmethionine (SAM), the universal methyl donor. frontiersin.orgmdpi.com After SAM donates its methyl group in various methylation reactions, it is converted to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. creative-proteomics.com This homocysteine molecule retains the carbon backbone of the original methionine.
The critical intersection with the folate cycle occurs when this unlabeled homocysteine is remethylated back to methionine. physiology.org This process, which requires vitamin B12 as a cofactor, transfers a methyl group from the folate pool to homocysteine. e-dmj.org By tracing the dilution of the ¹³C-labeled methionine pool over time, researchers can quantify the rate of de novo methionine synthesis via the folate-dependent pathway. physiology.org This provides direct insight into the functional cross-talk and the relative activities of these two cycles. isotope.comnih.gov
The availability of one-carbon units, which are essential for the biosynthesis of purines, thymidylate, and other critical molecules, is tightly regulated by the interplay of the methionine and folate cycles. tavernarakislab.grmdpi.com Methionine metabolism, which can be tracked using L-METHIONINE (1-13C), plays a key role in this regulation.
The concentration of S-adenosylmethionine (SAM), derived from methionine, acts as a metabolic sensor. High levels of SAM can allosterically inhibit key enzymes in the folate cycle, thereby modulating the flow of one-carbon units. tavernarakislab.gr Conversely, the availability of folate-derived one-carbon units influences the rate at which homocysteine is remethylated to methionine, thus affecting the methionine cycle itself. physiology.org
Stable isotope tracing studies using L-METHIONINE (1-13C) allow for the quantification of flux through the methionine cycle's various branches. researchgate.net For instance, the rate of transmethylation can be measured by tracking the conversion of labeled methionine to homocysteine. researchgate.net Furthermore, the partitioning of homocysteine between remethylation (back to methionine) and the transsulfuration pathway (leading to cysteine synthesis) can be assessed. creative-proteomics.com This partitioning is a crucial regulatory point that determines whether the methionine carbon skeleton is retained within the one-carbon pool or diverted towards the production of other molecules like the antioxidant glutathione. creative-proteomics.com
Folate Cycle and its Cross-Talk with L-METHIONINE (1-13C) Metabolism
Specific Biosynthetic Pathways Traced with L-METHIONINE (1-13C)
Beyond its central role in one-carbon metabolism, the carbon skeleton of methionine serves as a precursor for a variety of important biomolecules. nih.gov The use of L-METHIONINE (1-13C) enables precise tracking of this carbon atom into specific downstream products.
Polyamines, such as spermidine (B129725) and spermine, are polycationic molecules vital for cell growth and proliferation. mdpi.comispub.com Methionine is a key precursor for their synthesis. mdpi.comrsc.org The pathway begins with the conversion of methionine to S-adenosylmethionine (SAM). mdpi.com SAM then undergoes decarboxylation, a reaction catalyzed by SAM decarboxylase, to produce decarboxylated SAM (dcSAM). mdpi.com It is in this step that the carboxyl group, containing the ¹³C label from L-METHIONINE (1-13C), is released as ¹³CO₂. rsc.org
The remaining aminopropyl group from dcSAM is then transferred to putrescine to form spermidine, and subsequently to spermidine to form spermine. mdpi.comresearchgate.net The unique feature of using L-METHIONINE (1-13C) as a tracer for this pathway is that the rate of ¹³CO₂ production directly corresponds to the flux of methionine into polyamine biosynthesis. rsc.org This provides a highly specific and quantitative measure of pathway activity.
Table 1: Fate of the ¹³C Label from L-METHIONINE (1-13C) in Major Metabolic Pathways
| Metabolic Pathway | Key Intermediate(s) | Fate of ¹³C Label from Carboxyl Group | Measurement Application |
| Protein Synthesis | Methionyl-tRNA | Incorporated into protein structure | Rate of protein synthesis |
| Methionine Cycle (Transmethylation) | S-Adenosylmethionine (SAM), Homocysteine | Retained in the homocysteine backbone | Rate of transmethylation and homocysteine recycling physiology.orgresearchgate.net |
| Polyamine Biosynthesis | S-Adenosylmethionine (SAM) | Released as ¹³CO₂ during decarboxylation | Flux into spermidine/spermine synthesis rsc.org |
| Ethylene (B1197577) Biosynthesis (in plants/microbes) | S-Adenosylmethionine (SAM) | Retained in intermediates, fate depends on final steps | Study of plant hormone/secondary metabolite production scispace.com |
Methionine contributes not only methyl groups but also its carbon skeleton to a wide array of specialized metabolites and natural products, particularly in plants and microorganisms. researchgate.net
While the N-methyl groups of many alkaloids are famously derived from the methyl group of SAM, the carbon framework of methionine can also be incorporated. annualreviews.orgcdnsciencepub.com For example, in the biosynthesis of some pyrrolidine (B122466) and tropane (B1204802) alkaloids, the N-methyl-Δ¹-pyrrolinium cation is a key intermediate derived from putrescine, whose N-methylation depends on SAM. nih.govmdpi.com
More direct incorporation of the methionine carbon skeleton is seen in other biosynthetic pathways. For instance, feeding studies with labeled methionine have been used to elucidate the formation of various natural products. In the biosynthesis of fumisoquin alkaloids in Aspergillus fumigatus, isotope labeling experiments confirmed that the methyl group is derived from L-methionine. nih.gov Similarly, in studies of quinolactacin biosynthesis, L-[methyl-¹³C]methionine was used to trace the origin of a methyl group on the final structure. researchgate.net
The use of L-METHIONINE (1-13C) allows researchers to determine the precise fate of the carboxyl carbon. If the ¹³C label is retained in the final alkaloid or secondary metabolite, it indicates that the entire amino acid backbone, including the carboxyl group, has been incorporated. Conversely, its absence suggests a decarboxylation event occurred during the biosynthetic pathway, similar to that seen in polyamine synthesis. rsc.org This provides valuable mechanistic clues about the enzymatic reactions involved in constructing complex natural product scaffolds. oup.com For example, the biosynthesis of ethylene in E. coli proceeds through the deamination of methionine to 2-oxo-4-methylthiobutyric acid (KMBA), which is then converted to ethylene, demonstrating a pathway where the carbon skeleton is utilized for secondary metabolite production. scispace.com
Precursor Role in Biosynthesis of Specialized Metabolites and Natural Products
Phytosiderophore Biosynthesis
Phytosiderophores are a class of non-proteinogenic amino acids synthesized and secreted by graminaceous plants (grasses) to acquire iron from the soil. jst.go.jpcolab.ws L-methionine is the primary precursor for the biosynthesis of all known phytosiderophores, including mugineic acids. jst.go.jp The entire carbon skeleton of these chelating agents is derived from methionine.
Labeling studies utilizing L-METHIONINE (1-¹³C) have been instrumental in elucidating the biosynthetic pathway of phytosiderophores. colab.ws By feeding this labeled methionine to iron-deficient plants, researchers can trace the incorporation of the ¹³C label into the various intermediates and final products of the pathway. For instance, studies have shown that three molecules of L-methionine are incorporated into avenic acid A and 2'-deoxymugineic acid. colab.ws
These experiments have confirmed that the biosynthesis of phytosiderophores is intricately linked to the methionine recycling pathway, ensuring a continuous supply of this essential precursor for their synthesis. nih.gov The use of L-METHIONINE (1-¹³C) and other isotopically labeled intermediates has provided direct evidence for the steps involved in converting methionine into nicotianamine (B15646) and subsequently into various mugineic acids. jst.go.jpnih.gov
Table 1: Key Intermediates in Phytosiderophore Biosynthesis from L-Methionine
| Precursor | Key Intermediates | Final Products |
|---|---|---|
| L-Methionine | S-adenosyl-L-methionine | Mugineic Acid |
| Nicotianamine | 2'-Deoxymugineic Acid | |
| Avenic Acid A |
Carbon Utilization and Energetic Coupling
¹³C-Metabolic Flux Analysis (¹³C-MFA) using labeled substrates like L-METHIONINE (1-¹³C) allows for the detailed mapping of carbon flow between methionine metabolism and central metabolic pathways such as glycolysis and the tricarboxylic acid (TCA) cycle. plos.org The catabolism of methionine can feed into the TCA cycle at the level of succinyl-CoA, providing a direct link between amino acid metabolism and cellular respiration.
Studies in various organisms, from bacteria to yeast, have utilized ¹³C-MFA to quantify the flux distributions in the central carbon metabolism. researchgate.netresearchgate.net For example, in Saccharomyces cerevisiae, investigations have shown that under certain conditions, a significant portion of the carbon flux is directed through the TCA cycle. nih.govaiche.org This is particularly relevant in processes where S-adenosyl-L-methionine (SAM), a key metabolite derived from methionine and ATP, is produced in large quantities. researchgate.netnih.govthotnutrition.com The analysis of labeling patterns in proteinogenic amino acids derived from glucose and other carbon sources provides insights into the relative activities of glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle. mdpi.comnih.gov
Table 2: Metabolic Flux Distribution in S. cerevisiae (High SAM-producing strain vs. Control)
| Metabolic Pathway | High SAM-producing Strain (Relative Flux) | Control Strain (Relative Flux) |
|---|---|---|
| Glycolysis | Decreased | Baseline |
| Pentose Phosphate Pathway | Slightly Increased | Baseline |
| TCA Cycle | Significantly Increased | Baseline |
This table represents a generalized summary based on findings from ¹³C-MFA studies comparing high S-adenosyl-L-methionine (SAM) producing strains to control strains. researchgate.net
The synthesis of S-adenosyl-L-methionine (SAM) from L-methionine is an ATP-dependent process. thotnutrition.com Therefore, the metabolic state of the cell, particularly its ability to regenerate ATP, is crucial for sustaining high fluxes through methionine-dependent pathways. ¹³C-MFA studies have revealed a strong correlation between high SAM production and enhanced ATP regeneration. researchgate.netnih.gov
In organisms engineered for high SAM production, a significant increase in the metabolic flux through the TCA cycle and oxidative phosphorylation is often observed. researchgate.netnih.govaiche.org This metabolic rewiring ensures a sufficient supply of ATP to drive the synthesis of SAM from methionine. For instance, in Saccharomyces cerevisiae, the assimilation of ethanol (B145695) as a carbon source leads to increased oxidative phosphorylation, resulting in higher intracellular ATP levels and, consequently, enhanced SAM accumulation. researchgate.netnih.gov Similarly, in Escherichia coli, manipulations that strengthen the TCA cycle have been shown to increase intracellular ATP concentration and improve L-methionine biosynthesis. nih.govfrontiersin.org
Biosynthesis and Degradation Pathways of L Methionine
Enzymatic Pathways in Microorganisms and Plants
The biosynthesis of L-methionine in most bacteria, fungi, and plants originates from L-homoserine. mdpi.com This process involves a series of enzymatic reactions that convert homoserine into methionine. mdpi.comwikipedia.org
Homoserine to Methionine Conversion Steps
The conversion of homoserine to methionine is a multi-step process involving several key enzymes. ontosight.ai The initial step involves the activation of the γ-hydroxyl group of homoserine. wikipedia.orgnih.gov
Enzymes: Homoserine O-acetyltransferase, O-acetyl-L-homoserine sulfhydrylase, Cystathionine-γ-synthase, Cystathionine-β-lyase, Methionine Synthase
Homoserine O-acetyltransferase (HTA): This enzyme, encoded by the metX or metA gene, catalyzes the acetylation of L-homoserine to form O-acetyl-L-homoserine. mdpi.comontosight.aibiorxiv.org This reaction is a critical control point in the methionine biosynthesis pathway. nih.gov HTA belongs to the α/β-hydrolase superfamily and utilizes acetyl-CoA as the acetyl group donor. mdpi.comnih.govwikipedia.org
O-acetyl-L-homoserine sulfhydrylase: This enzyme is involved in the direct sulfhydrylation pathway, where it catalyzes the formation of homocysteine from O-acetylhomoserine and hydrogen sulfide. nih.govuniprot.orgoup.com It provides an alternative route for homocysteine synthesis in some microorganisms. nih.gov
Cystathionine-γ-synthase (CGS): In the transsulfuration pathway, CGS catalyzes the condensation of an activated homoserine ester (like O-acetyl-L-homoserine or O-succinyl-L-homoserine) with L-cysteine to form cystathionine (B15957). ontosight.aioup.comwikipedia.org This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme is found in bacteria and plants. oup.compnas.org
Cystathionine-β-lyase (CBL): This PLP-dependent enzyme cleaves cystathionine to produce L-homocysteine, pyruvate, and ammonia. proteopedia.orgwikipedia.orguniprot.org It is a crucial step in the transsulfuration pathway leading to methionine. wikipedia.org
Methionine Synthase: The final step in methionine biosynthesis is the methylation of L-homocysteine to form L-methionine. ontosight.aiwikipedia.org This reaction is catalyzed by methionine synthase. There are two main forms of this enzyme: a cobalamin (vitamin B12)-dependent form (MetH) and a cobalamin-independent form (MetE). wikipedia.org Plants and fungi typically possess the MetE form, while many bacteria have both. wikipedia.orgresearchgate.net
Species-Specific Pathway Variations (e.g., Fungi, Bacteria, Plants)
Fungi: In fungi like Saccharomyces cerevisiae, the primary pathway involves the acetylation of homoserine by homoserine O-acetyltransferase (Met2p). mdpi.com This is followed by either direct sulfhydrylation to form homocysteine or a transsulfuration pathway involving cystathionine-γ-synthase (Str2p) and cystathionine-β-lyase (Str3p). mdpi.comnih.gov
Bacteria: Bacteria exhibit diverse strategies for methionine biosynthesis. nih.gov Enteric bacteria like E. coli primarily use a transsulfuration pathway where homoserine is first converted to O-succinyl-L-homoserine by homoserine O-succinyltransferase (encoded by metA). wikipedia.orgbiorxiv.orgresearchgate.net Other bacteria, such as Leptospira meyeri, utilize a direct sulfhydrylation pathway involving homoserine O-acetyltransferase. nih.govasm.org Some bacteria possess both pathways. oup.com
Plants: In higher plants, the biosynthesis of methionine also belongs to the aspartate family. nih.govwikipedia.org The pathway starts with the phosphorylation of homoserine to O-phosphohomoserine (OPH). nih.govpnas.org CGS then uses OPH and cysteine to produce cystathionine, which is subsequently converted to homocysteine by CBL. pnas.orgmpg.de Plant methionine synthesis enzymes are often localized within chloroplasts. nih.govnih.gov
| Enzyme | EC Number | Function | Organism Types |
|---|---|---|---|
| Homoserine O-acetyltransferase | 2.3.1.31 | Acetylation of L-homoserine | Fungi, Bacteria, Plants mdpi.comnih.govwikipedia.org |
| O-acetyl-L-homoserine sulfhydrylase | 2.5.1.49 | Direct formation of homocysteine | Microorganisms nih.govoup.com |
| Cystathionine-γ-synthase | 2.5.1.48 | Formation of cystathionine from activated homoserine and cysteine | Bacteria, Plants oup.comwikipedia.orgpnas.org |
| Cystathionine-β-lyase | 4.4.1.8 | Cleavage of cystathionine to homocysteine | Bacteria, Plants, Yeast pnas.orgwikipedia.org |
| Methionine Synthase | 2.1.1.13 / 2.1.1.14 | Methylation of homocysteine to methionine | Bacteria, Plants, Fungi mdpi.comwikipedia.org |
L-METHIONINE Catabolism and Intermediate Formation
The breakdown of L-methionine, or catabolism, is a vital process for recycling sulfur and producing various metabolic intermediates. ebi.ac.uk These pathways differ between microorganisms and are crucial for processes like cheese ripening, where they contribute to flavor development. asm.orgasm.org
Methionine γ-lyase (MGL) Activity and Products (e.g., Methanethiol (B179389), α-ketobutyrate)
Methionine γ-lyase (MGL) is a key enzyme in the direct, one-step degradation of L-methionine. wikipedia.orgcreative-enzymes.com This PLP-dependent enzyme catalyzes the α,γ-elimination of L-methionine to produce methanethiol, α-ketobutyrate, and ammonia. wikipedia.orgnih.gov MGL has been identified in various bacteria, protozoa, and plants. wikipedia.orgoup.com
The methanethiol produced is a volatile sulfur compound and a precursor to other flavor compounds like dimethyl disulfide and dimethyl trisulfide. nih.gov α-ketobutyrate can be further metabolized by the cell. asm.org The activity of MGL is considered a more efficient pathway for the production of volatile sulfur compounds compared to multi-step degradation pathways. nih.gov
Aminotransferase-Initiated Degradation Pathways (e.g., 4-methylthio-2-oxobutyric acid)
An alternative to the MGL pathway is a two-step degradation process initiated by an aminotransferase. asm.orgnih.gov In this pathway, L-methionine is first transaminated to 4-methylthio-2-oxobutyric acid (KMBA), also known as α-keto-γ-(methylthio)butyrate. researchgate.netoup.comnih.gov This reaction requires an amino acceptor, such as α-ketoglutarate. asm.org
This pathway has been observed in various microorganisms, including yeasts like Geotrichum candidum and Saccharomyces cerevisiae, and bacteria such as Lactococcus lactis. nih.govoup.comoup.com In some organisms, KMBA can be further converted to methanethiol. asm.orgnih.gov In yeast, KMBA can also be a precursor to the fusel alcohol methionol. oup.com
| Pathway | Initiating Enzyme | Key Intermediate(s) | Primary Products | Example Organisms |
|---|---|---|---|---|
| Direct Degradation | Methionine γ-lyase (MGL) | N/A | Methanethiol, α-ketobutyrate, Ammonia wikipedia.orgnih.gov | Brevibacterium linens, Pseudomonas putida nih.govnih.gov |
| Transamination Pathway | Aminotransferase | 4-methylthio-2-oxobutyric acid (KMBA) researchgate.net | Methanethiol, Methionol asm.orgoup.com | Geotrichum candidum, Saccharomyces cerevisiae, Lactococcus lactis nih.govoup.comoup.com |
Volatile Sulfur Compound (VSC) Formation from L-METHIONINE Degradation
The enzymatic breakdown of L-methionine is a key process in the formation of various volatile sulfur compounds (VSCs), which are significant for the aroma and flavor of many fermented foods like cheese and wine. nih.govasm.org The use of isotopically labeled L-METHIONINE, such as L-METHIONINE (1-13C), has been instrumental in elucidating the complex metabolic pathways leading to VSC production.
The degradation of L-methionine can proceed through several enzymatic pathways, primarily categorized as demethiolation and transamination reactions. These pathways are not mutually exclusive and can coexist within various microorganisms, including bacteria and yeasts. asm.orgnih.gov
Demethiolation Pathway (α,γ-elimination):
A direct, one-step degradation of L-methionine is catalyzed by the enzyme L-methionine γ-lyase (MGL). nih.govnih.govoup.com This pyridoxal 5'-phosphate (PLP)-dependent enzyme facilitates an α,γ-elimination reaction, converting L-methionine directly into methanethiol (MTL), α-ketobutyrate, and ammonia. nih.govasm.orgnih.govoup.com Methanethiol is a highly reactive and potent aroma compound and serves as a crucial precursor for a variety of other VSCs. asm.orgasm.orgoup.comasm.org
Transamination Pathway:
Alternatively, L-methionine can undergo a two-step degradation process initiated by an aminotransferase enzyme. asm.orgoup.comnih.gov In this pathway, L-methionine is first converted to α-keto-γ-methylthiobutyric acid (KMBA) through a transamination reaction that requires an amino acceptor like α-ketoglutarate. asm.orgoup.com Subsequently, KMBA is demethiolated to produce methanethiol. oup.comoup.com The exact mechanism of this final conversion can vary among different microorganisms. asm.org In some cases, KMBA can be enzymatically converted to methional, which is then reduced to methionol. researchgate.net
Formation of Secondary VSCs:
Methanethiol (MTL), produced from either pathway, is a central intermediate that can be further converted into a diverse array of VSCs. These conversions can be either enzymatic or chemical. Common secondary VSCs derived from methanethiol include:
Dimethyl disulfide (DMDS): Formed by the oxidation of two methanethiol molecules. asm.orgasm.orgoup.com
Dimethyl trisulfide (DMTS): Another oxidation product of methanethiol. asm.orgasm.orgoup.com
S-methylthioesters: Resulting from the reaction of methanethiol with acyl-CoAs. asm.orgasm.orgasm.org
The specific VSCs produced and their relative abundances are highly dependent on the microbial species present and the prevailing physicochemical conditions such as pH, temperature, and the availability of oxygen and other substrates. d-nb.inforesearchgate.net
Research Findings on VSC Formation from L-methionine
The study of L-methionine degradation and subsequent VSC formation is particularly relevant in the context of food science, especially in understanding the flavor development of cheese. Various microorganisms, including bacteria like Brevibacterium linens and yeasts such as Kluyveromyces lactis, Yarrowia lipolytica, and Geotrichum candidum, are known to catabolize L-methionine and produce VSCs. nih.govnih.govasm.org
For instance, research on Brevibacterium linens has demonstrated the critical role of L-methionine γ-lyase in VSC production. Disruption of the gene encoding this enzyme led to a significant reduction in the formation of methanethiol and other related VSCs. nih.govasm.org In contrast, studies on yeasts like Geotrichum candidum and Yarrowia lipolytica have highlighted the importance of the transamination pathway, showing a strong correlation between aminotransferase activity and the production of VSCs. oup.comoup.comasm.org
The table below summarizes the major VSCs formed from the degradation of L-methionine by different microorganisms as reported in various studies.
Table 1: Major Volatile Sulfur Compounds (VSCs) Produced from L-methionine Degradation by Various Microorganisms
| Microorganism | Major VSCs Produced | Key Pathway(s) | References |
| Brevibacterium linens | Methanethiol (MTL), Dimethyl disulfide (DMDS) | Demethiolation (L-methionine γ-lyase) | nih.govasm.org |
| Kluyveromyces lactis | Methanethiol (MTL), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS), S-methylthioacetate | Transamination | nih.gov |
| Yarrowia lipolytica | Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS) | Transamination | asm.org |
| Geotrichum candidum | Methanethiol (MTL), Dimethyl disulfide (DMDS), Dimethyl trisulfide (DMTS), S-methylthioesters | Transamination | oup.com |
| Lactic Acid Bacteria (e.g., Oenococcus oeni) | Methanethiol, Dimethyl disulfide, 3-(methylsulphanyl)propan-1-ol, 3-(methylsulphanyl)propionic acid | Not specified | nih.gov |
| Saccharomyces cerevisiae | Methional, Methionol | Transamination followed by Ehrlich pathway | tandfonline.com |
The following table details the enzymatic activities detected in various cheese-ripening bacteria involved in L-methionine catabolism.
Table 2: Enzymatic Activities in Cheese-Ripening Bacteria Involved in L-methionine Catabolism
| Bacterial Species | L-methionine demethiolating activity | KMBA demethiolating activity | L-methionine aminotransferase activity |
| Brevibacterium linens | Detected | Detected | Detected |
| Micrococcus luteus | Detected | Detected | Detected |
| Corynebacterium glutamicum | Detected | Detected | Detected |
| Arthrobacter sp. | Detected | Detected | Not Detected |
| Staphylococcus equorum | Detected | Detected | Not Detected |
Source: Adapted from Bonnarme et al. (2001) nih.gov
L Methionine 1 13c in Protein and Macromolecule Labeling for Structural and Functional Biology
Global and Selective Protein Labeling Strategies
Isotopic labeling of proteins with L-METHIONINE (1-13C) can be achieved through various strategies, allowing for both comprehensive and targeted analysis of protein structure and function.
Uniform L-METHIONINE (1-13C) Incorporation in Recombinant Protein Expression Systems
A common approach for global protein labeling involves the use of recombinant protein expression systems. In this method, microorganisms such as E. coli are cultured in a minimal medium where the natural methionine is replaced with L-METHIONINE (1-13C). chemie-brunschwig.ch The cellular machinery then incorporates this isotopically labeled amino acid into all newly synthesized proteins. This uniform labeling is foundational for a variety of structural and functional studies. chemie-brunschwig.ch The efficiency of incorporation is a critical factor, and methods have been developed to maximize the yield of labeled protein. For instance, using specialized growth media like ISOGRO® can enhance protein expression and isotopic label incorporation.
For larger proteins (greater than ~25 kDa), deuteration is often required to simplify NMR spectra and reduce line-broadening effects. chemie-brunschwig.ch In such cases, the minimal media is formulated with D2O, and L-METHIONINE (1-13C) is added as the labeled amino acid. chemie-brunschwig.ch
Cell-Selective Metabolic Labeling of Proteins using L-METHIONINE (1-13C) Surrogates
To study protein synthesis and function within specific cell types in a complex environment, researchers employ cell-selective metabolic labeling. This technique often utilizes an amino acid surrogate, such as azidonorleucine, in conjunction with a specially engineered methionyl-tRNA synthetase (MetRS). nih.govnih.govresearchgate.net The mutant MetRS can activate the surrogate, allowing its incorporation into proteins in place of methionine, while wild-type cells are unable to do so. nih.govresearchgate.net This strategy enables the specific labeling of proteins in a targeted cell population within a mixed culture. nih.govresearchgate.netresearchgate.net
While the primary focus has been on surrogates like azidonorleucine, the principle of using engineered enzymes to incorporate specific amino acids or their analogs holds promise for targeted L-METHIONINE (1-13C) labeling in specific cellular contexts, although this is a more complex undertaking.
Applications in Structural Biology and Proteomics
The incorporation of L-METHIONINE (1-13C) into proteins opens the door to a wide range of applications in structural biology and proteomics, providing detailed insights into molecular mechanisms.
NMR-Based Structural Determination and Dynamics Studies of Labeled Proteins
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique that benefits from L-METHIONINE (1-13C) labeling. The ¹³C isotope provides a distinct NMR signal that can be used to probe the local environment of methionine residues within a protein. nih.gov Methionine is a particularly useful probe due to the flexibility of its side chain and the high sensitivity of its methyl group in NMR experiments. acs.orgnih.gov
Labeling the ε-methyl group of methionine with ¹³C is a common strategy. mdpi.com This selective labeling, often against a deuterated background, results in sharp NMR signals, making it ideal for studying protein dynamics, such as conformational exchange, and for characterizing large protein complexes. acs.orgresearchgate.net Researchers have successfully used [methyl-¹³C]methionine to study the structure and dynamics of various proteins, including the 75 kDa UvrB protein and human transferrin. nih.govacs.org
The following table summarizes research findings where L-METHIONINE (1-13C) labeling was instrumental in NMR studies:
| Protein Studied | Key Findings |
| UvrB protein from B. caldotenax | Definitive assignment of all thirteen methionine methyl resonances was achieved, and the protein was found to be primarily monomeric in solution. nih.gov |
| Human Transferrin | Resonance assignments for all nine methionine ¹³CH₃ groups were made, enabling the study of metal-induced conformational changes central to the protein's biological function. acs.org |
| Calmodulin (apo-CaM) | ¹H and ¹³C CPMG relaxation dispersion experiments revealed that the C-terminal domain undergoes fast exchange between a ground state and a high-energy state, which may be involved in target binding. acs.org |
Investigating Protein-Ligand Interactions and Conformational Changes
The chemical shift of the ¹³C-labeled methionine is sensitive to its local environment. researchgate.net This property is exploited to study protein-ligand interactions and the resulting conformational changes. When a ligand binds to a protein, the chemical shifts of nearby methionine residues can be perturbed, providing information about the binding site and the nature of the interaction. mdpi.com
For example, in studies of human transferrin, changes in the NMR spectra of ¹³C-labeled methionine residues were used to monitor conformational changes upon metal ion binding. acs.org Similarly, in calmodulin, large shifts in methionine methyl resonances were observed upon complex formation with a peptide, indicating significant conformational rearrangements. nih.gov This approach is particularly valuable for studying interactions with low affinity, where other techniques might not be as effective. mdpi.com
Quantitative Proteomics with L-METHIONINE (1-13C) (e.g., SILAC-like approaches)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique in quantitative proteomics for comparing protein abundance between different cell populations. creative-proteomics.comresearchgate.net In a typical SILAC experiment, one cell population is grown in a "light" medium containing natural amino acids, while another is grown in a "heavy" medium containing stable isotope-labeled amino acids. creative-proteomics.comresearchgate.net
L-METHIONINE (1-13C) can be used as the "heavy" amino acid in SILAC experiments. creative-proteomics.com After labeling, the protein lysates from the different cell populations are combined, and the proteins are identified and quantified using mass spectrometry. The mass difference between the light and heavy forms of the peptides allows for the relative quantification of protein levels. researchgate.net This method has been widely applied to study changes in protein expression in response to various stimuli or in different disease states. creative-proteomics.comresearchgate.net
Advanced Research Areas and Future Directions in L Methionine 1 13c Studies
Isotopic Fractionation and Kinetic Isotope Effects
Isotopic fractionation refers to the differential partitioning of isotopes between two substances or phases, while the kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. Both phenomena are critical for the precise interpretation of data from L-METHIONINE (1-13C) tracer studies.
The experimental measurement of ¹³C isotope effects in methionine metabolism provides crucial insights into the mechanisms of the enzymes involved. Kinetic isotope effects are determined by competitively reacting a mixture of the light (¹²C) and heavy (¹³C) isotopically labeled substrates. nih.gov The resulting ratio of products is then precisely measured, often using techniques like mass spectrometry, to determine the effect of the isotopic substitution on the reaction rate. pnas.org
For instance, studies on protein lysine (B10760008) methyltransferases (PKMTs), which use the methionine derivative S-adenosyl-L-methionine (SAM) as a cofactor, have utilized ¹³C KIEs to elucidate their transition state structures. pnas.orgpnas.org A normal primary ¹³C KIE of 1.04 was observed for the SET8-catalyzed methylation of histone H4K20, indicating a decrease in the bond order of the methyl carbon of SAM in the transition state. pnas.org This suggests that the reaction proceeds through an early, asymmetrical S-N2 transition state. pnas.org Such experimental data is vital for understanding the fundamental chemistry of methionine-dependent enzymatic reactions.
Furthermore, ¹³C-labeled methionine has been used in breath tests to assess hepatic mitochondrial function. oup.comnih.gov In these tests, the rate of ¹³CO₂ exhalation after administration of L-[1-¹³C]-methionine reflects the activity of mitochondrial enzymes involved in its metabolism. nih.gov Differences in ¹³CO₂ exhalation have been observed between healthy individuals and patients with conditions like HIV on antiretroviral therapy, suggesting impaired mitochondrial function. oup.com These studies highlight the utility of experimental KIE measurements in clinical diagnostics.
Table 1: Experimental Kinetic Isotope Effects in Methionine Metabolism
| Enzyme/Process | Isotope Position | KIE Value | Implication |
| SET8 (Protein Lysine Methyltransferase) | ¹³CH₃-SAM | 1.04 ± 0.02 | Early, asymmetrical SN2 transition state. pnas.org |
| Methionine Synthase | S-methyl-¹³C | 1.087 (predicted) | Contributes to ¹³C depletion in natural products. nih.gov |
| Hepatic Mitochondrial Oxidation | 1-¹³C | Varies | Reflects overall mitochondrial function. oup.com |
This table is interactive. Click on the headers to sort the data.
Computational modeling, particularly using quantum mechanics/molecular mechanics (QM/MM) methods, has become an indispensable tool for interpreting and predicting enzyme-specific isotopic fractionation. nih.gov These models can calculate the theoretical KIEs for specific enzymatic reactions, providing a framework for understanding experimental results. nih.gov
A notable example is the theoretical analysis of the reaction pathway of methionine synthase. nih.gov Computational calculations predicted a strong normal ¹³C kinetic isotope effect of 1.087 for this enzyme. nih.gov This theoretical value helps to explain the observed natural depletion of ¹³C in the S-methyl group of L-methionine, a phenomenon that has implications for the isotopic composition of many natural products. nih.gov
Similarly, computational modeling has been combined with experimental KIE data to define the transition state structure of human MAT2A, the enzyme that synthesizes S-adenosylmethionine (SAM). nih.gov By iterating through various theoretical transition states and comparing the calculated KIEs with experimental values, researchers determined that the reaction proceeds through an advanced SN2 transition state. nih.gov This level of detail would be unattainable through experimental methods alone.
Experimental Measurement of 13C Isotope Effects in Methionine Metabolism
Mathematical Modeling and Simulation of Metabolic Networks with L-METHIONINE (1-13C) Data
The data generated from L-METHIONINE (1-13C) tracer experiments are often complex, reflecting the interconnectedness of metabolic pathways. Mathematical modeling and simulation are essential for translating these raw isotopic labeling patterns into quantitative metabolic fluxes.
Genome-scale metabolic models (GS-MFA) represent a comprehensive framework for analyzing metabolic fluxes across the entire metabolic network of an organism. researchgate.net When combined with ¹³C isotopic tracing data, GS-MFA can provide a global view of how cells utilize substrates like methionine. plos.org The process involves feeding cells a ¹³C-labeled substrate and then measuring the labeling patterns of intracellular metabolites, typically amino acids derived from proteins. plos.org This information is then used to constrain the possible flux distributions in the genome-scale model, leading to a more accurate estimation of metabolic pathway activity.
While GS-MFA has been widely applied to study central carbon metabolism using labeled glucose, its application with labeled methionine is an emerging area. plos.orgnih.gov Such studies can elucidate the fate of the methionine carbon skeleton as it is incorporated into proteins or funneled into other metabolic pathways. For example, in mycobacteria, ¹³C-MFA has revealed growth rate-dependent shifts in the relative flux through anaplerotic reactions, with methionine labeling being significantly different between fast and slow-growing cells. plos.org
The integration of L-METHIONINE (1-13C) data into GS-MFA holds the potential to uncover novel aspects of methionine metabolism and its regulation on a systems level.
Traditional metabolic flux analysis (MFA) often assumes that the system is at a metabolic and isotopic steady state. nih.govresearchgate.net However, many biological processes are dynamic, and cellular metabolism can exist in a non-steady state. creative-proteomics.com Dynamic metabolic flux analysis (dMFA) has been developed to address this challenge by quantifying time-varying metabolic fluxes. creative-proteomics.com
A key challenge in studying methionine metabolism in cultured cells is the mixing of intracellular and extracellular methionine pools, which can prevent the system from reaching an isotopic steady state. nih.govresearchgate.netacs.orgnih.gov An analytical approach based on feeding cells with ¹³C-methionine and measuring the isotope-labeling kinetics of both intracellular and extracellular methionine has been developed to overcome this issue. nih.govresearchgate.netacs.orgnih.gov This method allows for the quantification of fluxes through key pathways like transmethylation and the propylamine (B44156) transfer cycle, even in non-steady state conditions. nih.gov
The application of dMFA with L-METHIONINE (1-13C) data is particularly valuable for studying dynamic processes such as the cellular response to perturbations or developmental changes. physiology.orgnih.gov For example, studies in critically ill children have used L-[1-¹³C]methionine to investigate the ontogeny of methionine utilization, revealing age-dependent differences in splanchnic uptake and the partitioning of methionine between protein synthesis and transsulfuration. physiology.orgnih.gov
Genome-Scale Metabolic Models (GS-MFA) Incorporating Isotopic Tracing
Novel Experimental Systems and Methodological Advancements
The continuous evolution of analytical technologies and experimental designs is expanding the scope and resolution of studies using L-METHIONINE (1-13C).
Recent advancements in mass spectrometry, particularly high-resolution mass spectrometry (HRMS), have significantly improved the detection and characterization of labeled metabolites. acs.org This allows for more accurate measurement of isotopic enrichment in a wider range of compounds, providing a more comprehensive picture of methionine metabolism. The combination of different chromatographic techniques, such as reversed-phase, hydrophilic interaction, and anion-exchange chromatography, with HRMS allows for the customized analysis of targeted metabolites in tracer studies. nih.gov
Furthermore, untargeted metabolomics approaches are being employed to explore the global impact of methionine metabolism. acs.org By using [¹³C-methyl]methionine, researchers can trace the destination of the methyl group to a wide array of methylated molecules, revealing the "non-DNA methylome" and providing insights into shifts in methyl metabolism during processes like tumor progression. acs.org
The development of new experimental systems, such as ex vivo studies with intact human liver tissue, allows for the direct measurement of human metabolism, which can differ significantly from rodent models. diva-portal.org Global ¹³C tracing in these systems, using a medium enriched with multiple ¹³C-labeled amino acids including methionine, enables the simultaneous monitoring of a wide range of metabolic pathways. diva-portal.org
Finally, the integration of multiple analytical platforms, like NMR and MS, is enhancing the power of isotope tracing studies. frontiersin.org While MS is excellent for quantifying isotopic distributions, NMR can provide information on the specific position of the label within a molecule. frontiersin.org This combined approach offers a more complete and detailed analysis of metabolic fluxes.
These methodological advancements are paving the way for a more profound understanding of the multifaceted roles of L-methionine in cellular metabolism.
Microfluidic Platforms for L-METHIONINE (1-13C) Tracer Studies
Microfluidic technology, which involves the manipulation of small fluid volumes in channels with dimensions typically in the tens to hundreds of microns, is revolutionizing how tracer studies are conducted. rsc.org These platforms offer significant advantages for studies involving L-METHIONINE (1-13C), primarily through the precise control of the cellular microenvironment and the automation of experimental protocols.
Recent advancements have seen the development of sophisticated microfluidic systems, sometimes referred to as "lab-on-a-chip," that enable researchers to perform high-throughput experiments with minimal reagent consumption. In the context of isotopic tracers, this technology is particularly beneficial. For instance, research on the automated synthesis of radiolabeled L-Methionine using microfluidic cassettes demonstrates the potential for on-demand production of tracers. researchgate.netdiva-portal.orgmdpi.com This approach allows for precise control over reaction conditions, leading to improved yields and reduced synthesis times. researchgate.netmdpi.com While much of the developmental work has been with short-half-life isotopes like Carbon-11, the principles are directly applicable to stable isotope tracers like ¹³C. The automated, cassette-based systems enhance reproducibility and are more cost-efficient due to the significant reduction in the amount of precursor required. mdpi.com
Microfluidic devices are also employed to study cellular metabolism under dynamic conditions. Researchers have used microfluidic platforms to investigate the effects of nutrient availability, such as glucose restriction, on the lifespan of yeast, a process in which methionine metabolism plays a crucial role. nih.gov These systems allow for the long-term observation of single cells and the precise control of their nutrient supply, revealing complex interactions between different metabolic pathways. nih.gov
The table below summarizes the key advantages of using microfluidic platforms for tracer studies.
| Feature | Advantage in L-METHIONINE (1-13C) Studies | Research Context Example |
| Miniaturization | Reduces the required volume of expensive L-METHIONINE (1-13C) tracer and other reagents. | Automated on-demand synthesis of labeled methionine, enhancing cost-efficiency. mdpi.com |
| Precise Control | Allows for accurate manipulation of reactant flows, concentrations, and reaction times. researchgate.net | Optimization of tracer synthesis parameters to improve radiochemical yield and purity. researchgate.netdiva-portal.org |
| Automation | Enables high-throughput screening and improves the reproducibility of experiments. diva-portal.org | Automated synthesis modules (e.g., iMiDEV™) for reliable tracer production for preclinical and clinical research. researchgate.netdiva-portal.org |
| Dynamic Environment | Facilitates the study of cellular responses to changing environmental cues in real-time. | Investigating the cross-talk between glucose and methionine metabolism in regulating cellular lifespan. nih.gov |
Future directions in this area involve developing more complex microfluidic models, such as "organ-on-a-chip" systems, that can better mimic the physiological environment of tissues. These advanced platforms will enable more accurate L-METHIONINE (1-13C) tracer studies of metabolic reprogramming in diseases like cancer and the assessment of metabolic interactions between different cell types within a tissue.
Integration with Other 'Omics' Technologies (e.g., Metabolomics, Fluxomics)
To unravel the complexity of cellular metabolism, researchers are increasingly integrating data from multiple 'omics' platforms. L-METHIONINE (1-13C) is a key tool in this multi-omics approach, particularly in the fields of metabolomics and fluxomics. isotope.commedchemexpress.com This integration allows for a more comprehensive view of metabolic regulation, connecting changes in gene expression (transcriptomics) and proteins (proteomics) to the actual metabolic fluxes and metabolite concentrations within a cell. plos.orgbiorxiv.org
Metabolomics provides a snapshot of the concentrations of numerous metabolites in a biological sample. When combined with L-METHIONINE (1-13C), it allows for isotope-assisted metabolomics, which can identify and quantify metabolites derived from methionine, providing direct evidence of pathway activity.
Fluxomics , or Metabolic Flux Analysis (MFA), uses stable isotope tracers like L-METHIONINE (1-13C) to measure the rates (fluxes) of metabolic reactions within a cell. acs.org By tracking the incorporation of the ¹³C label from methionine into various downstream metabolites, researchers can quantify the flow of carbon through interconnected metabolic pathways. acs.orguva.es This provides a dynamic view of metabolism that cannot be obtained from static metabolite measurements alone. uva.es
The combination of metabolomics and fluxomics, often supplemented with transcriptomic data, creates a powerful analytical pipeline. researchgate.netresearchgate.net For example, studies have used this integrated approach to:
Quantify Methionine Metabolism: By feeding cells L-METHIONINE (1-13C) and measuring the isotope labeling kinetics, researchers have quantified the fluxes of key pathways, such as transmethylation and polyamine biosynthesis. acs.org
Elucidate Disease Mechanisms: A multi-omics approach integrating metabolome and transcriptome data has revealed significant metabolic rewiring in cancer cells, highlighting the role of methionine metabolism in processes like redox balance and the synthesis of glutathione. mdpi.com
Optimize Bioproduction: In industrial biotechnology, integrated analysis has been used to understand how supplementing L-methionine affects the production of valuable compounds like S-adenosyl-methionine (SAM) in microorganisms, identifying metabolic bottlenecks and targets for genetic engineering. mdpi.com
The following table presents examples of how integrating L-METHIONINE (1-13C) studies with other 'omics' technologies provides deeper metabolic insights.
| 'Omics' Integration | Research Question | Key Findings from L-METHIONINE (1-13C) Tracing |
| Fluxomics & Metabolomics | How does the deletion of the MTAP enzyme in cancer affect methionine metabolism? | Quantified that transmethylation and propylamine transfer fluxes were largely unchanged, but flux through ornithine decarboxylase increased 2-fold. acs.org |
| Metabolomics & Transcriptomics | How does LIN28B expression alter the metabolism of neuroblastoma cells? | Revealed a downregulation of extracellular L-Methionine, linked to an enrichment in the aminoacyl-tRNA biosynthesis pathway. mdpi.com |
| Fluxomics & Untargeted Metabolomics | What is the metabolic mechanism for enhancing S-adenosyl-methionine (SAM) production in Pichia pastoris? | Traced the metabolic fate of L-methionine, showing increased fluxes in the TCA cycle and other central carbon pathways upon co-feeding with sodium citrate. mdpi.com |
| Metabolomics & Transcriptomics | What are the metabolic differences between malignant and non-malignant breast cancer cell lines? | Showed that the intracellular concentration of methionine was significantly lower in malignant cells, suggesting lower activity of the methionine cycle. uva.es |
The future of L-METHIONINE (1-13C) research lies in the continued integration of these multi-omics datasets. Developing advanced computational models that can assimilate data from transcriptomics, proteomics, metabolomics, and fluxomics will be crucial for predicting how metabolic networks respond to genetic or environmental perturbations and for identifying novel therapeutic targets in metabolic diseases.
Q & A
How can L-Methionine (1-13C) be incorporated into experimental designs for tracing metabolic pathways in eukaryotic systems?
Answer:
L-Methionine (1-13C) is used to track sulfur and methyl group metabolism in pathways like polyamine biosynthesis or methylation reactions. Methodologically:
- Isotopic Pulse-Chase Workflow : Introduce the labeled compound during specific growth phases, followed by quenching and extraction of metabolites.
- Analytical Validation : Use LC-MS or NMR to detect 13C-enriched intermediates. For example, NMR parameters (e.g., 13C decoupling, optimized pulse sequences) enhance sensitivity for low-abundance metabolites .
- Controls : Include unlabeled methionine controls to distinguish endogenous vs. labeled metabolite pools .
What advanced techniques are critical for resolving discrepancies in isotopic enrichment data from L-Methionine (1-13C) studies?
Answer:
Contradictions in labeling patterns (e.g., unexpected isotopic dilution) require:
- Multi-Omics Cross-Validation : Pair 13C tracing with transcriptomics to identify regulatory nodes affecting methionine uptake or enzyme kinetics .
- Compartmentalized Flux Analysis : Use computational models (e.g., INCA) to account for subcellular partitioning of metabolites, which may explain mismatches between predicted and observed labeling .
- Isotopomer Spectral Analysis (ISA) : Quantify fractional enrichment in proteinogenic methionine to distinguish contributions from de novo synthesis vs. salvage pathways .
How should researchers optimize sample preparation to ensure accurate detection of 13C-labeled metabolites derived from L-Methionine (1-13C)?
Answer:
- Quenching Methods : Rapid freezing in liquid nitrogen or methanol/water mixtures preserves metabolic activity at the time of harvest .
- Extraction Protocols : Polar solvents (e.g., 80% methanol) recover methionine and its derivatives effectively. Include internal standards (e.g., deuterated methionine) for quantification .
- Purity Checks : Validate isotopic purity (>98%) via COA and confirm absence of unlabeled contaminants using high-resolution MS .
What methodological considerations are essential for studying methyl group transfer using L-Methionine (1-13C) in epigenetic research?
Answer:
- Time-Course Experiments : Track 13C incorporation into S-adenosylmethionine (SAM) and DNA/histone methyl marks to resolve turnover rates .
- Inhibition Controls : Use methyltransferase inhibitors (e.g., decitabine) to confirm enzyme-specific labeling .
- Data Normalization : Express results as % 13C enrichment relative to total methyl pools to account for cell-cycle-dependent variations .
How can researchers address challenges in replicating isotopic tracing studies with L-Methionine (1-13C) across different model organisms?
Answer:
- Species-Specific Optimization : Adjust media composition (e.g., methionine-free formulations for auxotrophic yeast) to force reliance on exogenous labeled sources .
- Dynamic Flux Balancing : Account for differences in methionine uptake rates using genome-scale metabolic models (e.g., Recon3D) .
- Open Data Sharing : Publish raw NMR/MS spectra and computational scripts to enable cross-lab reproducibility .
What statistical frameworks are recommended for analyzing time-resolved 13C incorporation data from L-Methionine (1-13C) experiments?
Answer:
- Kinetic Modeling : Fit data to compartmental models (e.g., Michaelis-Menten kinetics for methionine adenosyltransferase) using tools like COPASI .
- Bayesian Inference : Quantify uncertainty in flux estimates when working with low signal-to-noise ratios in hyperpolarized NMR data .
- Cluster Analysis : Group metabolites with similar labeling kinetics to identify coordinated pathway activation .
How can researchers validate the specificity of L-Methionine (1-13C) uptake in co-culture or microbiome studies?
Answer:
- Strain-Specific Probes : Use fluorescent reporters (e.g., methionine-responsive promoters fused to GFP) to monitor uptake in individual microbial taxa .
- Isotopic Barcoding : Combine L-Methionine (1-13C) with 15N-labeled substrates to distinguish host vs. symbiont metabolism in meta-transcriptomic datasets .
- Knockout Controls : Employ methionine auxotrophs to confirm labeling dependency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
